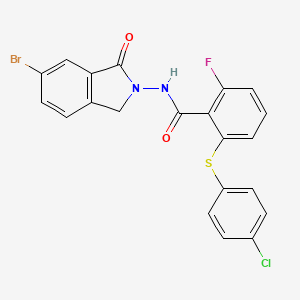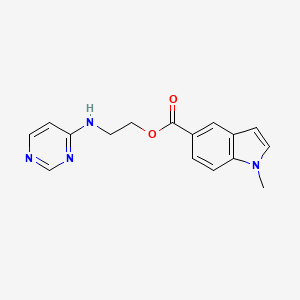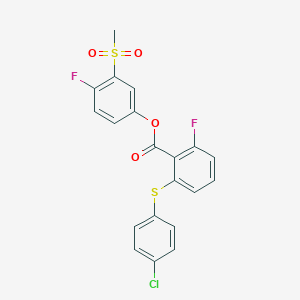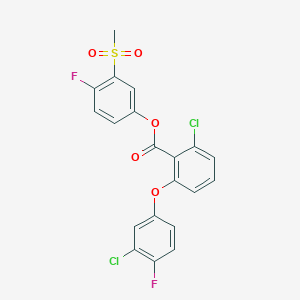
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that play a role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide have been extensively studied. This compound has been shown to inhibit the production of inflammatory mediators, reduce tumor growth, and improve cognitive function in animal models. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide in lab experiments include its specificity and potency in inhibiting specific enzymes and signaling pathways. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further drug development. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are many future directions for the study of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide. One potential direction is the further development of this compound as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound could be studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies could also explore the optimization of the synthesis method for this compound and the development of more efficient and cost-effective methods. Finally, the potential use of this compound as a diagnostic tool for specific diseases could also be explored.
Métodos De Síntesis
The synthesis of 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-chloro-4-fluorophenol and 2,6-dichlorobenzoyl chloride to produce 2-chloro-6-(3-chloro-4-fluorophenoxy)benzoic acid. The second step involves the reaction of the benzoic acid with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to produce the final product, 2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer and inflammatory disease treatment. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FNO4/c1-19(2)9-26-18(25)16(19)23-17(24)15-11(20)4-3-5-14(15)27-10-6-7-13(22)12(21)8-10/h3-8,16H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUWWLXRJLZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2Cl)OC3=CC(=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(3-chloro-4-fluorophenoxy)-N-(4,4-dimethyl-2-oxooxolan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]cyclopentene-1-carboxylate](/img/structure/B7432843.png)

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![3-N-[1-[[(5-fluoropyrazin-2-yl)amino]methyl]cyclopropyl]benzene-1,3-dicarboxamide](/img/structure/B7432883.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)

![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)


